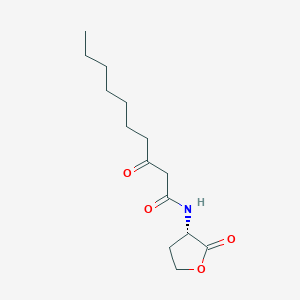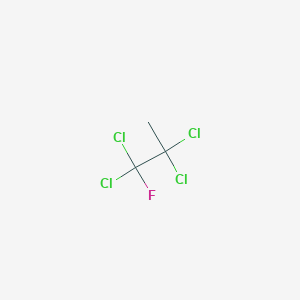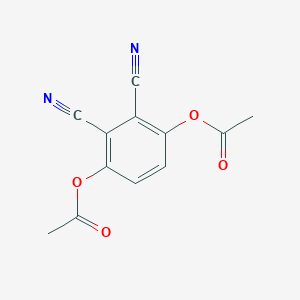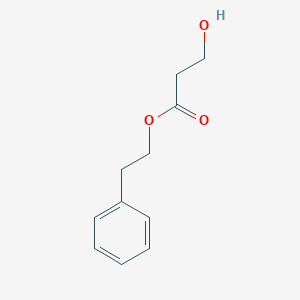
2-Phenylethyl 3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylethyl 3-hydroxypropanoate is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction of 2-phenylethanol and 3-hydroxypropanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a phenyl group attached to an ethyl chain, which is further connected to a 3-hydroxypropanoate group.
準備方法
Synthetic Routes and Reaction Conditions
2-Phenylethyl 3-hydroxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-phenylethanol with 3-hydroxypropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where 2-phenylethanol and 3-hydroxypropanoic acid are continuously fed into the reactor along with an acid catalyst. The ester product is then separated and purified through distillation.
化学反応の分析
Types of Reactions
2-Phenylethyl 3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ester can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-phenylethyl 3-oxopropanoate or 2-phenylethyl 3-carboxypropanoate.
Reduction: Formation of 2-phenylethyl 3-hydroxypropanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
2-Phenylethyl 3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s pleasant aroma makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs with ester functionalities.
Industry: Utilized in the fragrance industry for its aromatic properties and in the production of flavoring agents.
作用機序
The mechanism of action of 2-Phenylethyl 3-hydroxypropanoate involves its interaction with olfactory receptors in the nasal cavity. The ester group is recognized by specific receptors, leading to the perception of its characteristic aroma. In biological systems, esters can also undergo hydrolysis to release the corresponding alcohol and acid, which may have further biological effects.
類似化合物との比較
Similar Compounds
2-Phenylethyl acetate: Another ester with a similar structure but with an acetate group instead of a 3-hydroxypropanoate group.
2-Phenylethyl butyrate: Contains a butyrate group, differing in the length of the carbon chain attached to the ester group.
2-Phenylethyl propanoate: Similar structure but with a propanoate group instead of a 3-hydroxypropanoate group.
Uniqueness
2-Phenylethyl 3-hydroxypropanoate is unique due to the presence of the hydroxyl group on the propanoate chain, which can participate in additional hydrogen bonding and chemical reactions compared to its analogs
特性
IUPAC Name |
2-phenylethyl 3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-8-6-11(13)14-9-7-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEYDOIBHUMWAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50906104 |
Source


|
| Record name | 2-Phenylethyl 3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50906104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10138-63-3 |
Source


|
| Record name | Hydracrylic acid, phenethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylethyl 3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50906104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
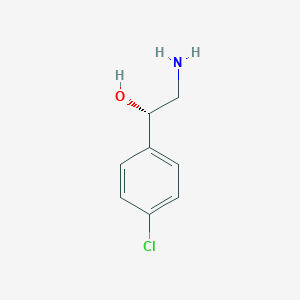
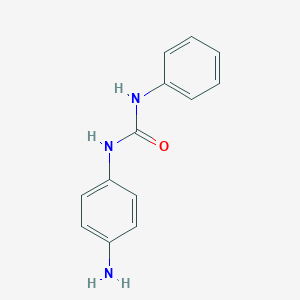

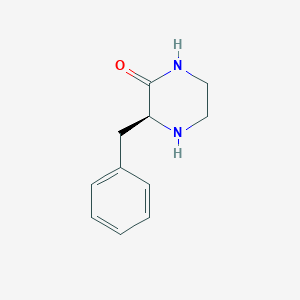
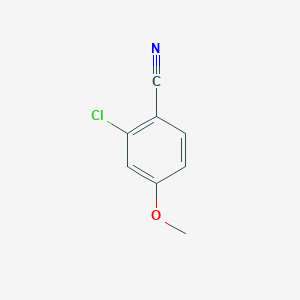
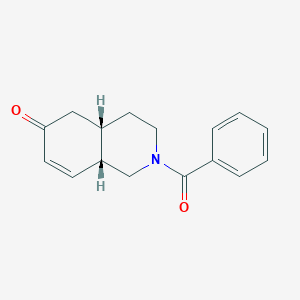
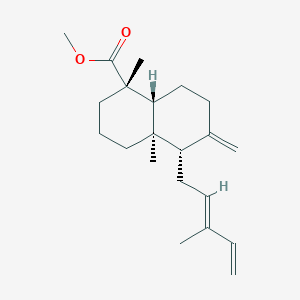
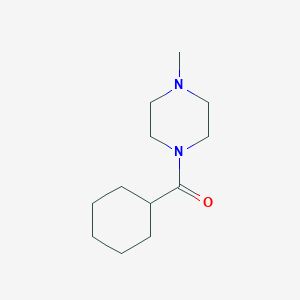
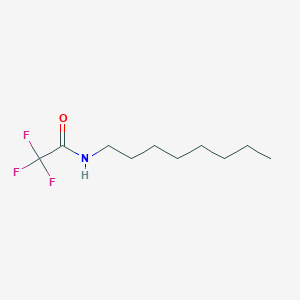
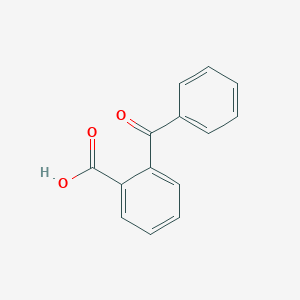
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
